![molecular formula C22H27N3O3 B5552209 2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro undecane derivatives involves several key steps, including Michael addition reactions and spirocyclization processes. Studies describe the efficient synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of these synthetic routes for introducing various functional groups (Yang et al., 2008). Additionally, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from barbituric acid underlines the adaptability of these methods for creating complex spirocyclic structures (Ahmed et al., 2012).

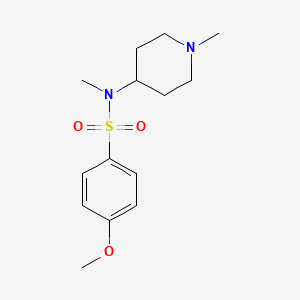

Molecular Structure Analysis

The molecular structure of diazaspiro undecane derivatives, including the compound , features a spirocyclic framework that imparts significant conformational rigidity and influences its chemical reactivity and interaction with biological targets. The structural confirmation through techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis provides insights into the stereochemistry and electronic properties of these molecules (Ahmed et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthetic Routes and Chemical Reactions: Research has explored various synthetic routes and chemical reactions involving diazaspiro compounds. An example includes the base-promoted rearrangement of decahydroquinazoline derivatives, leading to isomerization and bond cleavage processes to yield specific thiourea derivatives (Shutalev & Fesenko, 2022). Additionally, catalyst-free synthesis methods have been developed for nitrogen-containing spiro heterocycles, demonstrating efficient double Michael addition reactions for producing diazaspiro compounds (Aggarwal, Vij, & Khurana, 2014).

Pharmacological Applications

- Antihypertensive Properties: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive effects, revealing potent antihypertensive agents within the 9-substituted series (Clark et al., 1983).

- Antinociceptive Effects: The novel spirocyclopiperazinium salt compound LXM-10 has shown significant antinociceptive effects in mice, suggesting potential for new analgesics (Yue et al., 2007).

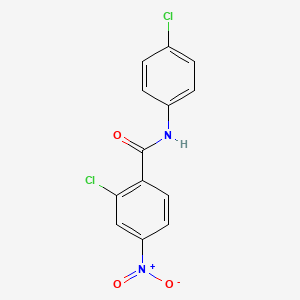

Antibacterial Agents

- Exploration of spirocyclic derivatives of ciprofloxacin has demonstrated potent antibacterial activity against specific strains, indicating the potential of these compounds as novel antibacterial agents (Lukin et al., 2022).

Bioactivity and Synthesis of Heterocycles

- Studies on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes have highlighted their potential in treating various disorders, showcasing the diverse therapeutic applications of these compounds (Blanco‐Ania, Heus, & Rutjes, 2017).

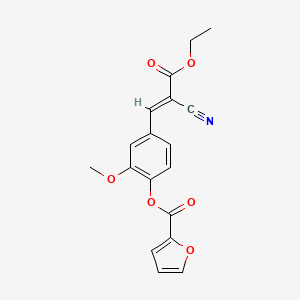

Photophysical Studies and Drug Discovery

- Photophysical studies and solvatochromic analysis of diazaspiro compounds have provided insights into their chemical properties and potential applications in material science (Aggarwal & Khurana, 2015). Furthermore, the discovery of potent, selective, and orally bioavailable CCR5 antagonists based on 3,9-diazaspiro[5.5]undeca-2-one frameworks illustrates the role of these compounds in developing new therapeutic agents (Yang et al., 2009).

Propriétés

IUPAC Name |

2-methyl-9-[2-(2-methyl-4-oxoquinolin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-13-19(26)17-5-3-4-6-18(17)25(16)14-21(28)24-11-9-22(10-12-24)8-7-20(27)23(2)15-22/h3-6,13H,7-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWKARIPZAVELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCC4(CCC(=O)N(C4)C)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)

![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)